In-Depth Technical Guide to GXF-111: A Selective BRD3/BRD4-L Degrader
In-Depth Technical Guide to GXF-111: A Selective BRD3/BRD4-L Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GXF-111, a potent and selective proteolysis-targeting chimera (PROTAC) for the degradation of Bromodomain-containing protein 3 (BRD3) and the long isoform of Bromodomain-containing protein 4 (BRD4-L).
Core Concepts: Chemical Identity and Physicochemical Properties
GXF-111 is a bifunctional molecule designed to induce the degradation of specific BET (Bromodomain and Extra-Terminal domain) family proteins. As a PROTAC, it brings a target protein in proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1]
Chemical Structure:
Physicochemical Properties:
Detailed experimental data on the physicochemical properties of GXF-111, such as its molecular weight, formula, and solubility, are not explicitly provided in the available search results. For research purposes, it is recommended to refer to the supplier's technical data sheet for this information.
Mechanism of Action and Signaling Pathway
GXF-111 exerts its anti-cancer effects by selectively targeting BRD3 and BRD4-L for degradation. This targeted degradation leads to the disruption of downstream signaling pathways crucial for cancer cell proliferation and survival.
Signaling Pathway:
The degradation of BRD3 and BRD4-L by GXF-111 disrupts the transcriptional program of cancer cells. One of the key downstream effects is the suppression of the MYC oncogene, a critical regulator of cell growth and proliferation.[2][3] This leads to cell cycle arrest, primarily at the G1 phase.[4]
Caption: GXF-111 Mediated Degradation of BRD3/BRD4-L and Downstream Effects.
Biological Activity and Efficacy
GXF-111 has demonstrated potent and selective activity against various cancer cell lines, particularly those dependent on BET protein function.
Quantitative Data Summary:
| Parameter | Value | Cell Line/Target | Reference |
| Binding Affinity (Ki) | |||
| BRD3 BD1 | 11.97 nM | - | [4][5] |
| BRD3 BD2 | 2.35 nM | - | [4][5] |
| In Vitro Efficacy (IC50) | |||
| MV4-11 | 6.31 nM | Acute Myeloid Leukemia | [4] |
| MM.1S | 95.2 nM | Multiple Myeloma | [4] |
| Anti-proliferative Activity | 6.31 nM to 17.25 µM | 7 Human Cancer Cell Lines | [1][4] |
Experimental Protocols
This section details the methodologies for key experiments to evaluate the activity of GXF-111.
Western Blotting for BRD3/BRD4-L Degradation
This protocol is designed to qualitatively and quantitatively assess the degradation of BRD3 and BRD4-L in cancer cells following treatment with GXF-111.
Methodology:
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Cell Culture and Treatment: Culture cancer cells (e.g., MM.1S) to 70-80% confluency. Treat cells with varying concentrations of GXF-111 (e.g., 2 nM, 10 nM) or vehicle control for a specified time (e.g., 24 hours).[4]
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Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Pharmacokinetics of SNX-111, a selective N-type calcium channel blocker, in rats and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
